molecular formula C14H18N4O3S B2896408 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034510-28-4

11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2896408
CAS No.: 2034510-28-4
M. Wt: 322.38
InChI Key: RLRJWTPJQZDNSX-UHFFFAOYSA-N
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Description

11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole and triazatricyclo moieties within its structure suggests it may exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethylformamide, sulfur trioxide, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[640

Mechanism of Action

The mechanism by which 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole and triazatricyclo moieties may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the target and the specific functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene apart is its unique tricyclic framework, which may confer distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

3,5-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-9-14(10(2)21-16-9)22(19,20)17-6-7-18-13(8-17)11-4-3-5-12(11)15-18/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJWTPJQZDNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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